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molecular formula C12H6Br2ClNO B8378569 5-Bromo-2-chlorophenyl 6-bromo-3-pyridyl ketone CAS No. 842136-60-1

5-Bromo-2-chlorophenyl 6-bromo-3-pyridyl ketone

Cat. No. B8378569
M. Wt: 375.44 g/mol
InChI Key: XLZQNZVOBMFRHH-UHFFFAOYSA-N
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Patent
US08785403B2

Procedure details

The above N-methoxy-N-methyl-5-bromo-2-chlorobenzamide and 2,5-dibromopyridine were treated in a manner similar to Reference Example 31-(4) to give 5-bromo-2-chlorophenyl 6-bromo-3-pyridyl ketone as a pale yellow solid. APCI-Mass m/Z 374/376 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:6]=1[Cl:12].[Br:15][C:16]1[CH:21]=[CH:20][C:19](Br)=[CH:18][N:17]=1>>[Br:15][C:16]1[N:17]=[CH:18][C:19]([C:4]([C:5]2[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:6]=2[Cl:12])=[O:13])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=C(C=CC(=C1)Br)Cl)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=N1)C(=O)C1=C(C=CC(=C1)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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